Chemical and physical properties of 2-(2-phenyl-1H-indol-3-yl)ethanamine.
Chemical and physical properties of 2-(2-phenyl-1H-indol-3-yl)ethanamine.
An In-depth Technical Guide to 2-(2-phenyl-1H-indol-3-yl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of 2-(2-phenyl-1H-indol-3-yl)ethanamine (CAS: 1217-80-7). This molecule, belonging to the versatile class of indole derivatives, serves as a significant scaffold in medicinal chemistry. The 2-phenylindole core is a recognized pharmacophore present in numerous biologically active compounds, exhibiting potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] This document consolidates critical data on the molecule's structure, physicochemical parameters, spectroscopic signature, and chemical reactivity. Furthermore, it outlines detailed, field-proven methodologies for its synthesis and analytical validation, designed to support researchers in drug discovery and development. The narrative emphasizes the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability.
Molecular Identity and Physicochemical Properties
Nomenclature and Structure
The foundational step in characterizing any chemical entity is establishing its precise identity. 2-(2-phenyl-1H-indol-3-yl)ethanamine is a tryptamine derivative where the C2 position of the indole nucleus is substituted with a phenyl group.
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IUPAC Name: 2-(2-phenyl-1H-indol-3-yl)ethanamine[3]
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Synonyms: 2-Phenyltryptamine, 3-(2-Aminoethyl)-2-phenylindole
The structure combines the electron-rich indole heterocycle with a flexible ethylamine side chain, a common feature in neurotransmitters and neuromodulatory agents. The phenyl group at the C2 position imparts significant steric and electronic modifications compared to unsubstituted tryptamine, influencing its reactivity and biological receptor interactions.
Tabulated Physicochemical Data
For ease of reference, the core physicochemical properties are summarized below. These parameters are critical for designing experimental conditions, including solvent selection for reactions, purification, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 1217-80-7 | [4][5][6] |
| Molecular Formula | C₁₆H₁₆N₂ | [3][4] |
| Molecular Weight | 236.31 g/mol | [3][4] |
| Melting Point | 69-72 °C | [4] |
| Boiling Point | 468.6 ± 33.0 °C (Predicted) | [4] |
| Solubility | Data not widely available; expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | |
| Appearance | Varies; may be a solid powder. |
Stability and Storage
Indole derivatives can be sensitive to light and oxidation. The indole N-H proton can be acidic, and the ring is susceptible to oxidative degradation. The primary amine of the side chain is basic and can react with atmospheric carbon dioxide.
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Light Exposure: To prevent photolytic decomposition, the compound should be stored in amber glass containers.[2]
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Temperature: For long-term stability, storage at 2–8°C in a dry environment is recommended.[7]
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Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation and reaction with atmospheric components.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for 2-(2-phenyl-1H-indol-3-yl)ethanamine. While a complete dataset for this specific molecule is not publicly available, the expected signals can be inferred from its structural components and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the molecular skeleton.
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¹H NMR: The spectrum will be complex due to the numerous aromatic protons.
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Indole N-H: A broad singlet is expected in the downfield region (δ 10.0-11.5 ppm), characteristic of the indole NH.
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Aromatic Protons: A series of multiplets between δ 7.0-8.0 ppm, integrating to 9 protons (from the phenyl ring and the benzene portion of the indole).
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Ethylamine CH₂: Two methylene groups (-CH₂-CH₂-NH₂) will appear as triplets or complex multiplets in the δ 2.8-3.5 ppm region.
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Amine NH₂: A broad singlet corresponding to the primary amine protons, which may exchange with D₂O.
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¹³C NMR:
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Aromatic Carbons: Multiple signals are expected between δ 110-140 ppm.
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Indole C2 and C3: The key signals for the indole core, with C2 (bearing the phenyl group) and C3 (bearing the ethylamine chain) being particularly important for structural confirmation.
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Ethylamine Carbons: Two signals in the aliphatic region (δ 25-45 ppm).
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For reference, the related N-phenylated analog, 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine, shows characteristic ¹³C NMR signals for the indole and phenyl carbons between δ 110-140 ppm and ethylamine carbons around δ 29 and 43 ppm.[8]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
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Expected Ion (ESI+): The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₆H₁₇N₂⁺) is 237.1386. The observed m/z value in an HRMS experiment should be within a narrow tolerance (e.g., ± 5 ppm) of this calculated value.
Analytical Workflow for Quality Control
A systematic workflow is necessary to ensure the purity and identity of the final compound before its use in further research.
Caption: Analytical workflow for purification and validation.
Synthesis and Chemical Reactivity
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of 2-phenylindoles is well-established, with the Fischer indole synthesis being a classic and robust method.[9] This involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone. For the target molecule, a plausible route involves forming the 2-phenylindole core first, followed by the introduction of the ethylamine side chain at the C3 position.
Step 1: Fischer Indole Synthesis of 2-Phenyl-1H-indole
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Hydrazone Formation: To a solution of acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq) and a catalytic amount of acetic acid.
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Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
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Cool the reaction mixture to room temperature and collect the precipitated phenylhydrazone by filtration. Wash with cold ethanol and dry.
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Cyclization: Add the dried phenylhydrazone to a mixture of polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH).
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Heat the mixture to 100-140°C for 1-2 hours. The reaction is often exothermic and should be controlled carefully.
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Pour the hot mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to precipitate the crude 2-phenyl-1H-indole.
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Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Step 2: Introduction of the Ethylamine Side Chain The C3 position of the indole is nucleophilic and can react with electrophiles. A common method is the gramine synthesis followed by displacement.
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Mannich Reaction: To a cooled solution of 2-phenyl-1H-indole (1.0 eq) in dioxane or acetic acid, add formaldehyde (1.2 eq) and dimethylamine (1.2 eq).
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Stir the mixture at room temperature overnight. The product, 3-(dimethylaminomethyl)-2-phenyl-1H-indole (gramine analog), will precipitate. Filter and wash.
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Cyanide Displacement: Treat the gramine analog with an aqueous solution of sodium or potassium cyanide (1.5 eq) in a suitable solvent like DMF. Heat the reaction to reflux for several hours to form 2-(2-phenyl-1H-indol-3-yl)acetonitrile.
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Nitrile Reduction: Reduce the resulting nitrile to the primary amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in dry THF or catalytic hydrogenation (e.g., H₂/Raney Nickel) can be used.
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After complete reduction, carefully quench the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the final product.
Caption: Plausible two-stage synthesis of the target molecule.
Chemical Reactivity
The molecule's reactivity is governed by its three key components:
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Indole Nucleus: As a π-electron-rich system, the indole core readily undergoes electrophilic substitution, primarily at the C3 position. Since C3 is already substituted, further electrophilic attack may occur on the benzene ring portion or, under certain conditions, at the N1 position. The 2-phenylindole core can also participate in various metal-catalyzed cross-coupling reactions.[10][11]
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Ethylamine Side Chain: The primary amine is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, and condensation reactions with aldehydes and ketones to form Schiff bases.[7][12] This functional handle is crucial for synthesizing libraries of derivatives for structure-activity relationship (SAR) studies.
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Phenyl Group: The C2-phenyl ring can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation), allowing for further functionalization of the molecule.
Biological and Pharmacological Context
The 2-phenylindole scaffold is a "privileged structure" in medicinal chemistry, known for its interactions with a wide range of biological targets.[1] While specific data for 2-(2-phenyl-1H-indol-3-yl)ethanamine is limited, the broader class of derivatives has shown significant potential.
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Anti-inflammatory Activity: Many 2-phenylindole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways such as NF-κB.[1][11] Studies on related compounds have demonstrated a reduction in the expression of pro-inflammatory cytokines like IL-6 and IL-8.[2]
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Antimicrobial and Antifungal Activity: The indole nucleus is a common feature in natural and synthetic antimicrobial agents. Various substituted indoles have been synthesized and tested against bacterial and fungal pathogens.[9][12]
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Central Nervous System (CNS) Activity: The structural similarity of the core molecule to serotonin (5-hydroxytryptamine) suggests potential interactions with serotonin receptors and transporters, a hallmark of many antidepressants and anxiolytics.[13] The tryptamine backbone is fundamental to the activity of numerous psychoactive compounds.
The synthesis of derivatives, for example by modifying the substituents on the phenyl ring or acylating the ethylamine side chain, is a common strategy to optimize potency, selectivity, and pharmacokinetic properties for a desired therapeutic target.[8][12]
Conclusion
2-(2-phenyl-1H-indol-3-yl)ethanamine is a valuable chemical scaffold with a rich profile of chemical reactivity and significant potential for drug discovery. This guide has provided a detailed summary of its fundamental properties, a robust framework for its synthesis and characterization, and an overview of its pharmacological relevance. The methodologies and data presented herein are intended to serve as a reliable resource for researchers dedicated to advancing the fields of medicinal chemistry and drug development.
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